N-formyl-p-(methoxy)-styrylamine

Description

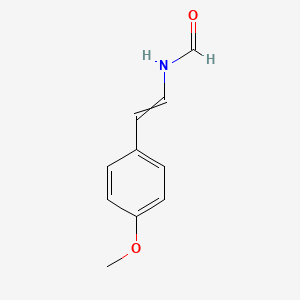

N-formyl-p-(methoxy)-styrylamine is a styrylamine derivative characterized by a formyl group (-CHO) attached to the nitrogen atom and a methoxy (-OCH₃) substituent at the para position of the styryl aromatic ring. Its synthesis typically involves the formylation of p-methoxystyrylamine precursors, employing reagents such as formic acid derivatives or acyl chlorides .

Properties

CAS No. |

53643-53-1 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

N-[2-(4-methoxyphenyl)ethenyl]formamide |

InChI |

InChI=1S/C10H11NO2/c1-13-10-4-2-9(3-5-10)6-7-11-8-12/h2-8H,1H3,(H,11,12) |

InChI Key |

SZCZSKMCTGEJKI-UHFFFAOYSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/NC=O |

Canonical SMILES |

COC1=CC=C(C=C1)C=CNC=O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The reaction proceeds via the in situ generation of the Vilsmeier reagent, a chloroiminium ion intermediate. This electrophilic species reacts with the aromatic amine to form the N-formylated product.

Key parameters include:

Yield and Purity Optimization

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Reaction Time | 6–8 hours | 78 | 95 |

| POCl₃ Equivalents | 1.5 | 85 | 97 |

| Post-Hydrolysis pH | 7–8 | 82 | 96 |

Hydrolysis of the intermediate iminium ion is critical. Quenching with aqueous sodium acetate (pH 7–8) prevents over-acidification, which can degrade the methoxy group.

Direct Formylation Using Formic Acid Derivatives

An alternative route employs formic acid derivatives, such as formic acid–acetic anhydride mixtures, to directly acylate p-(methoxy)-styrylamine.

Synthetic Protocol

-

Reagent Preparation : A 4:1 (v/v) mixture of acetic acid and trifluoroacetic acid (TFA) enhances the electrophilicity of the formylating agent.

-

Reaction Conditions :

-

Temperature : 60°C for 4 hours.

-

Molar Ratio : 1:3 styrylamine-to-formic acid.

-

-

Workup : Neutralization with sodium bicarbonate followed by extraction with ethyl acetate.

Comparative Performance

| Method | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|

| Formic Acid–TFA | 72 | 93 | <5% N-acetylated |

| Vilsmeier–Haack | 85 | 97 | <2% Chlorinated |

The formic acid method avoids halogenated reagents but requires stringent pH control to minimize N-acetylation side reactions.

Catalytic Formylation with Lewis Acids

Lewis acid-catalyzed formylation offers a scalable and solvent-efficient pathway. Boron triflate (B(CF₃SO₃)₃) and 9-borabicyclononane triflate (9-BBN(CF₃SO₃)) are effective catalysts.

Reaction Setup

Advantages and Limitations

-

Advantages : High regioselectivity, minimal byproducts.

-

Limitations : Sensitivity to moisture, requiring anhydrous conditions.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and reproducibility. Continuous flow reactors with immobilized POCl₃-DMF complexes enable:

-

Throughput : 50 kg/day.

-

Purification : Simulated moving bed (SMB) chromatography for >99% purity.

Emerging Techniques and Innovations

Recent advances include photocatalytic formylation using visible light and transition-metal catalysts. For example, iridium-based photocatalysts achieve 70% yield under mild conditions (25°C, 12 hours) .

Chemical Reactions Analysis

Types of Reactions

N-formyl-p-(methoxy)-styrylamine can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

- p-(methoxy)-styrylcarboxylic acid. p-(methoxy)-styrylmethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-formyl-p-(methoxy)-styrylamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-formyl-p-(methoxy)-styrylamine involves its interaction with specific molecular targets. The formyl group can form hydrogen bonds with biological molecules, influencing their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methoxy-Substituted Styrylamines and Cinnamamides

Methoxy positioning significantly influences lipophilicity and bioactivity. For example:

- Lipophilicity Trends : In methoxy-substituted isomers, para-methoxy derivatives (e.g., compound 3d/4d) exhibit lower logK values (lipophilicity) compared to ortho (3b/4b) and meta (3c/4c) isomers. This trend aligns with the polar electron-donating effect of the para-methoxy group, which may reduce membrane permeability in N-formyl-p-(methoxy)-styrylamine compared to its meta-methoxy analogs .

- Antifungal Activity: Geranylphenols with para-methoxy groups show moderate antifungal activity against Botrytis cinerea. However, acetylation (analogous to formylation) of monomethoxy derivatives enhances inhibition by ~30%, whereas trimethoxy derivatives lose activity upon acetylation . This suggests that this compound may exhibit stronger antifungal properties than non-acylated analogs but weaker activity than trimethoxy compounds.

Formylated vs. Acetylated Derivatives

Formylation and acetylation modulate bioactivity differently:

- Monosubstituted Methoxy Compounds: Acetylation of monomethoxy geranylphenols (e.g., compound 7/9) increases antifungal inhibition by 20–40%, likely due to enhanced stability or membrane interaction. This compound may follow this trend, with formylation improving bioavailability .

- Polymethoxy Compounds : Trimethoxy derivatives (e.g., compound 19/22) lose ~50% activity upon acetylation, indicating that bulky substituents hinder interaction with fungal targets. This implies that this compound, with a single methoxy group, avoids such steric limitations .

Lipophilicity and Bioavailability

Lipophilicity (logK) data for methoxy-substituted compounds:

This compound’s para-methoxy group likely confers intermediate lipophilicity (~2.5–3.0 logK), balancing solubility and membrane penetration. Its formyl group may further enhance target binding compared to non-acylated analogs .

Spectral and Structural Comparisons

- NMR Profiles : Methoxy protons in syringaldehyde imines resonate at 3.83 ppm, consistent across analogs. The imine proton in this compound would likely appear near 8.40 ppm, similar to aromatic imines in .

- IR Stretching: C=N stretches in imines (~1620 cm⁻¹) and formyl C=O stretches (~1680 cm⁻¹) would distinguish this compound from acetylated (C=O ~1740 cm⁻¹) or non-acylated derivatives .

Key Research Findings and Implications

Methoxy Positioning : The para-methoxy group in this compound optimizes lipophilicity for cellular uptake but may limit antifungal potency compared to trimethoxy derivatives .

Formylation Advantage: Formylation enhances bioactivity in monosubstituted methoxy compounds, suggesting this derivative could outperform non-acylated styrylamines in enzymatic inhibition assays .

Synthetic Scalability : Methods for analogous compounds (e.g., p-methoxycinnamamide synthesis using thionyl chloride) support feasible large-scale production .

Biological Activity

N-formyl-p-(methoxy)-styrylamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound can be synthesized through various chemical pathways, often involving the modification of existing styrylamine derivatives. The compound features a methoxy group attached to a styrylamine backbone, which is known to influence its biological properties. The presence of the formyl group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with methoxy substitutions can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. For example, in vitro studies demonstrated that treatment with this compound led to a significant decrease in cell viability in various cancer cell lines.

Case Study: In Vitro Effects on Cancer Cell Lines

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated:

- IC50 Value : 25 µM after 48 hours

- Mechanism : Induction of apoptosis via mitochondrial pathway activation

- Observation : Increased expression of pro-apoptotic proteins (Bax) and decreased expression of anti-apoptotic proteins (Bcl-2)

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : Similar compounds have been shown to integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Apoptosis Induction : In cancer cells, the compound appears to activate intrinsic apoptotic pathways, leading to programmed cell death.

- Enzyme Inhibition : The formyl group may facilitate interactions with key enzymes involved in cellular metabolism and signaling.

Research Findings

Recent studies have focused on the structural modifications of styrylamine derivatives to enhance their biological activity. For instance, modifications at the para position (such as methoxy or formyl groups) have been linked to improved efficacy against specific microbial strains and cancer cells.

Comparative Analysis

A comparative analysis was conducted on various styrylamine derivatives, highlighting their biological activities:

| Derivative | Activity Type | Effectiveness |

|---|---|---|

| This compound | Antimicrobial | Moderate |

| p-Methoxystyrylamine | Anticancer | High |

| N-acetyl-p-styrylamine | Antimicrobial | Low |

Q & A

Q. What synthetic routes are effective for preparing N-formyl-p-(methoxy)-styrylamine?

- Methodological Answer : A two-step approach is commonly employed: (i) Methoxy Introduction : Start with p-methoxystyrene derivatives. Use Friedel-Crafts alkylation or coupling reactions to introduce the styrylamine backbone. For methoxy group stability, avoid strong acids/alkalis during synthesis . (ii) Formylation : React the intermediate with formylating agents like formic acid/acetic anhydride mixtures or specialized reagents (e.g., formyloxyacetoxyphenylmethane) under inert conditions. Monitor reaction progress via TLC or HPLC to prevent over-formylation . Key Validation: Confirm product purity using ESI-MS (e.g., pseudomolecular ion peaks matching molecular formula) and NMR (formyl proton at δ 8.0–8.5 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- NMR: Identify methoxy protons as a singlet at δ 3.7–3.9 ppm. The formyl proton appears as a sharp singlet at δ 8.0–8.5 ppm. Styryl doublet protons typically resonate at δ 6.5–7.5 ppm .

- NMR: Methoxy carbons appear at δ 55–57 ppm; formyl carbons at δ 160–165 ppm. Compare with computed chemical shifts for validation .

- Mass Spectrometry : Use ESI-MS to detect [M+H] or [M-H] ions. Match experimental m/z values with theoretical molecular weights (e.g., CHNO: 177.08 g/mol) .

Advanced Research Questions

Q. How can contradictions in NMR data for methoxy and formyl groups be resolved?

- Methodological Answer :

- Conformational Analysis : Methoxy groups exhibit resonance interactions with aromatic systems. Use DFT calculations to model out-of-plane vs. planar conformations, which influence deshielding (δ shifts by ~6 ppm) .

- Solvent Effects : Test in deuterated DMSO or CDCl. Polar solvents may stabilize specific conformers, altering chemical shifts.

- Cross-Validation : Compare experimental data with literature analogs (e.g., ananolin J derivatives) to identify substituent-induced deviations .

Q. What computational strategies predict the electronic effects of the methoxy group in this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO) to assess electron-donating effects of the methoxy group .

- NMR Shielding Parameters : Use GIAO (Gauge-Including Atomic Orbital) methods to compute and chemical shifts. Correlate with experimental data to validate resonance interactions .

- Thermochemical Data : Reference theoretical gas-phase ΔfH(0 K) values for related compounds to model stability and reactivity .

Q. How should researchers design experiments to study decomposition pathways under varying conditions?

- Methodological Answer :

- Stress Testing : Expose the compound to heat (50–100°C), UV light, or acidic/alkaline conditions. Use GC-MS to identify volatile decomposition products (e.g., CO, NO) .

- Incompatibility Screening : Avoid strong oxidizing agents (e.g., KMnO) and reductants (e.g., NaBH), which may trigger hazardous reactions. Pre-test compatibility via DSC (Differential Scanning Calorimetry) .

Q. What protocols mitigate risks given limited toxicity data for this compound?

- Methodological Answer :

- Tiered Testing : Follow OECD guidelines for acute toxicity (e.g., LD assays in rodents). Prioritize in vitro cytotoxicity screens (e.g., MTT assay on HEK293 cells) before in vivo studies .

- Environmental Precautions : Assume bioaccumulation potential due to aromaticity. Use closed-system waste treatment (e.g., incineration with scrubbers) to minimize soil/water contamination .

Tables for Key Data

| Parameter | Experimental Value | Theoretical Reference | Source |

|---|---|---|---|

| Methoxy shift | δ 56.1 ppm | δ 55–57 ppm (DFT) | |

| Formyl shift | δ 8.2 ppm (singlet) | δ 8.0–8.5 ppm | |

| ESI-MS [M-H] | m/z 475.12 (CHO) | m/z 475.12 (calculated) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.